FAM-Srctide

Description

Properties

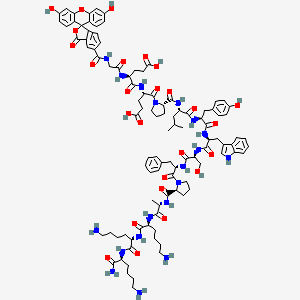

Molecular Formula |

C102H129N19O26 |

|---|---|

Molecular Weight |

2037.2 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C102H129N19O26/c1-55(2)45-75(117-98(142)81-25-16-43-120(81)99(143)74(37-39-86(129)130)114-92(136)73(36-38-85(127)128)110-84(126)53-108-89(133)59-28-33-66-65(48-59)101(145)147-102(66)67-34-31-62(124)50-82(67)146-83-51-63(125)32-35-68(83)102)93(137)115-76(46-58-26-29-61(123)30-27-58)94(138)116-77(49-60-52-107-69-20-8-7-19-64(60)69)95(139)119-79(54-122)96(140)118-78(47-57-17-5-4-6-18-57)100(144)121-44-15-24-80(121)97(141)109-56(3)88(132)112-71(22-10-13-41-104)91(135)113-72(23-11-14-42-105)90(134)111-70(87(106)131)21-9-12-40-103/h4-8,17-20,26-35,48,50-52,55-56,70-81,107,122-125H,9-16,21-25,36-47,49,53-54,103-105H2,1-3H3,(H2,106,131)(H,108,133)(H,109,141)(H,110,126)(H,111,134)(H,112,132)(H,113,135)(H,114,136)(H,115,137)(H,116,138)(H,117,142)(H,118,140)(H,119,139)(H,127,128)(H,129,130)/t56-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-/m0/s1 |

InChI Key |

ZCLBDQAMPLFYPV-AJBNWBOWSA-N |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C6CCCN6C(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7=CC8=C(C=C7)C9(C1=C(C=C(C=C1)O)OC1=C9C=CC(=C1)O)OC8=O |

Origin of Product |

United States |

Foundational & Exploratory

FAM-Srctide: A Technical Guide to its Spectroscopic Properties and Application in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fluorescent properties of FAM-Srctide, a widely utilized substrate in kinase research. It details the excitation and emission spectra, outlines a comprehensive experimental protocol for its use in c-Src kinase activity assays, and illustrates the core biochemical interaction and experimental workflow through detailed diagrams. This document is intended to serve as a practical resource for laboratory professionals engaged in enzyme kinetics, inhibitor screening, and cell signaling research.

Core Spectroscopic Data

FAM-Srctide is a peptide substrate, Srctide, covalently labeled with the fluorophore FAM (carboxyfluorescein). The fluorescence of the conjugate is dictated by the spectral characteristics of FAM. The peak excitation and emission wavelengths for FAM are critical parameters for designing and executing fluorescence-based assays.

| Parameter | Wavelength (nm) | Source |

| Peak Excitation | 493 - 495 | [1][2] |

| Peak Emission | 517 - 520 | [1][2] |

Note: The exact excitation and emission maxima may vary slightly depending on the solvent, pH, and instrumentation.

Signaling Pathway: Src Kinase Phosphorylation of a Substrate

Srctide is a well-characterized peptide substrate for a number of protein tyrosine kinases, most notably the non-receptor tyrosine kinase c-Src.[3][4] The fundamental interaction involves the transfer of a phosphate group from ATP to a tyrosine residue on the Srctide peptide, a reaction catalyzed by the c-Src kinase. This phosphorylation event is a key mechanism in many cellular signaling pathways that regulate cell growth, adhesion, and differentiation.[5][6] FAM-Srctide is used to monitor this activity, as changes in the local environment of the FAM fluorophore upon phosphorylation can potentially lead to a detectable change in fluorescence, or more commonly, assays are designed to separate the phosphorylated, fluorescent product from the unphosphorylated substrate.

Caption: Simplified signaling pathway of c-Src kinase phosphorylating FAM-Srctide.

Experimental Protocols: c-Src Kinase Activity Assay

This section details a generalized protocol for measuring c-Src kinase activity using FAM-Srctide with a fluorescence polarization (FP) readout. FP is a common method for kinase assays as it can distinguish the larger, phosphorylated peptide-antibody complex from the smaller, free peptide.

Objective: To determine the rate of phosphorylation of FAM-Srctide by c-Src kinase or to screen for inhibitors of c-Src kinase.

Materials:

-

Purified recombinant c-Src kinase[6]

-

FAM-Srctide peptide substrate

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution

-

Anti-phosphotyrosine antibody (fluorescently labeled or unlabeled)

-

Stop solution (e.g., EDTA in buffer)

-

96-well or 384-well black microplates

-

Microplate reader capable of fluorescence polarization measurements

Methodology:

-

Reagent Preparation:

-

Prepare a 2X solution of c-Src kinase in kinase assay buffer.

-

Prepare a 2X solution of FAM-Srctide and ATP in kinase assay buffer.

-

For inhibitor screening, prepare a 4X solution of the test compound in kinase assay buffer.

-

-

Assay Procedure:

-

For inhibitor screening, add 5 µL of the 4X test compound solution to the wells of the microplate. For control wells, add 5 µL of kinase assay buffer.

-

Add 10 µL of the 2X c-Src kinase solution to each well.

-

Incubate for 10-15 minutes at room temperature to allow the kinase and inhibitor to interact.

-

Initiate the kinase reaction by adding 5 µL of the 2X FAM-Srctide/ATP solution to each well.

-

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

-

Stop the reaction by adding 10 µL of the stop solution.

-

Add 10 µL of the anti-phosphotyrosine antibody solution.

-

Incubate for at least 30 minutes to allow for antibody binding.

-

-

Data Acquisition:

-

Measure the fluorescence polarization of each well using a microplate reader with excitation and emission filters appropriate for FAM (e.g., 485 nm excitation, 535 nm emission).

-

-

Data Analysis:

-

The increase in fluorescence polarization is proportional to the amount of phosphorylated FAM-Srctide.

-

For inhibitor screening, calculate the percent inhibition for each test compound relative to the control wells.

-

Caption: A typical workflow for a c-Src kinase assay using FAM-Srctide and FP detection.

References

- 1. Spectrum [FAM (Carboxyfluorescein)] | AAT Bioquest [aatbio.com]

- 2. eurofinsgenomics.com [eurofinsgenomics.com]

- 3. p60 c-Src Kinase Peptides | Srctide | Catalog peptides [anaspec.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. media.cellsignal.com [media.cellsignal.com]

FAM-Srctide Substrate Specificity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the substrate specificity profile of FAM-Srctide, a fluorescein-labeled peptide substrate commonly utilized in the study of protein tyrosine kinases. Understanding the specificity of this substrate is critical for the accurate interpretation of kinase activity assays and for the development of selective kinase inhibitors. This document details the substrate recognition motifs of Src family kinases, presents illustrative data on kinase specificity, provides a detailed experimental protocol for a fluorescence polarization-based kinase assay, and visualizes key experimental and signaling pathways.

Data Presentation: Kinase Substrate Specificity

The specificity of protein kinases is a crucial aspect of their biological function, ensuring the precise phosphorylation of target proteins within complex signaling networks. While FAM-Srctide is designed as a preferred substrate for Src family kinases, its phosphorylation by other kinases can occur. The following tables summarize the consensus substrate recognition motifs for Src family kinases and provide an illustrative overview of the expected relative activity of different kinase families towards a Src-preferred substrate.

Table 1: Consensus Substrate Recognition Motifs for Src Family Kinases

Src family kinases (SFKs) generally recognize a consensus sequence characterized by a bulky hydrophobic residue at the -1 position relative to the phosphorylated tyrosine (Y). However, subtle differences in specificity exist among family members.[1] This table is a synthesis of data from peptide library screening studies.

| Kinase Family | P-4 | P-3 | P-2 | P-1 | Y | P+1 | P+2 | P+3 |

| Src-A (e.g., c-Src, Fyn) | Acidic (E/D) | Favorable | Favorable | Hydrophobic (I/L/V) | Y | Favorable (A) | Favorable | Favorable (P) |

| Src-B (e.g., Lck, Hck) | Positively Charged (K/R) Tolerated | Favorable | Favorable | Hydrophobic (I/L/V) | Y | Favorable (A) | Favorable | Favorable |

Note: "Favorable" indicates a preference for a range of amino acids that contribute to binding without being strongly selective. The most critical residues for recognition are highlighted in bold.

Table 2: Illustrative Specificity Profile of FAM-Srctide Across Kinase Families

This table provides a qualitative and illustrative representation of the expected phosphorylation efficiency of FAM-Srctide by various kinase families. The data is compiled from general knowledge of kinase specificity and is intended for comparative purposes. Actual quantitative results may vary depending on the specific kinase and assay conditions.

| Kinase Family | Representative Kinases | Substrate Type | Expected Relative Phosphorylation of FAM-Srctide |

| Src Family Tyrosine Kinases | c-Src, Lck, Fyn, Lyn | Tyrosine | High |

| Abl Family Tyrosine Kinases | c-Abl | Tyrosine | Moderate to High |

| Receptor Tyrosine Kinases | EGFR, FGFR | Tyrosine | Low to Moderate |

| Syk/ZAP70 Family Tyrosine Kinases | Syk, ZAP-70 | Tyrosine | Low |

| Serine/Threonine Kinases | PKA, PKC, Akt | Serine/Threonine | Negligible |

Experimental Protocols

A fluorescence polarization (FP) assay is a common method for measuring the activity of kinases using fluorescently labeled substrates like FAM-Srctide.[2][3][4] The principle of this homogeneous assay is that a small, fluorescently labeled peptide tumbles rapidly in solution, resulting in low fluorescence polarization. Upon phosphorylation and binding to a larger antibody that specifically recognizes the phosphorylated epitope, the effective molecular size of the fluorophore increases, its tumbling slows, and the fluorescence polarization increases.[2][3]

Fluorescence Polarization Kinase Assay Protocol for FAM-Srctide

Materials:

-

FAM-Srctide substrate

-

Purified protein kinase

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

-

ATP

-

Anti-phosphotyrosine antibody (e.g., PY20 or a specific p-Srctide antibody)

-

FP buffer (e.g., 100 mM sodium phosphate pH 7.5, 150 mM NaCl)

-

384-well black, low-volume microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a 2X stock of FAM-Srctide in kinase reaction buffer. The final concentration should be optimized, but a starting point is 200 nM.

-

Prepare a 2X stock of the protein kinase in kinase reaction buffer. The optimal concentration will depend on the activity of the kinase and should be determined empirically.

-

Prepare a 4X stock of ATP in kinase reaction buffer. The final concentration should be at or near the Km for ATP for the kinase being tested.

-

Prepare a 4X stock of the anti-phosphotyrosine antibody in FP buffer.

-

-

Kinase Reaction:

-

To the wells of a 384-well plate, add 5 µL of the 2X kinase solution.

-

Add 5 µL of the 2X FAM-Srctide solution to each well.

-

To initiate the kinase reaction, add 10 µL of the 2X ATP solution to each well. The final reaction volume is 20 µL.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the assay.

-

-

Detection:

-

Stop the kinase reaction by adding 10 µL of the 2X anti-phosphotyrosine antibody solution in FP buffer containing EDTA to chelate Mg²⁺.

-

Incubate the plate at room temperature for at least 30 minutes to allow for antibody-peptide binding to reach equilibrium.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Controls:

-

No enzyme control: Replace the kinase solution with kinase reaction buffer to determine the baseline polarization of the unphosphorylated substrate.

-

No ATP control: Replace the ATP solution with kinase reaction buffer to ensure that any change in polarization is ATP-dependent.

-

Positive control: A known active kinase should be used to confirm assay performance.

-

Inhibitor control: A known inhibitor of the kinase can be used to validate the assay for screening purposes.

Mandatory Visualization

Experimental Workflow for FAM-Srctide Kinase Assay

Caption: Workflow for a fluorescence polarization-based kinase assay using FAM-Srctide.

Src Kinase Signaling Pathway

Caption: Simplified overview of major Src kinase signaling pathways and cellular outcomes.[5][6][7][8][9]

References

- 1. Fine-tuning of substrate preferences of the Src-family kinase Lck revealed through a high-throughput specificity screen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A homogeneous, fluorescence polarization assay for src-family tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Kinase Signaling Pathways | Cell Signaling Technology [cellsignal.com]

- 9. youtube.com [youtube.com]

FAM-Srctide for Studying Src Family Kinase Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of FAM-Srctide, a fluorescently labeled peptide substrate, for the characterization of Src family kinase (SFK) activity. This document details the underlying principles, experimental protocols, and data analysis for assays utilizing FAM-Srctide, and provides context on the critical role of SFKs in cellular signaling pathways.

Introduction to Src Family Kinases

The Src family of protein tyrosine kinases (SFKs) are non-receptor tyrosine kinases that play pivotal roles in a multitude of cellular processes, including proliferation, differentiation, survival, motility, and adhesion.[1][2] The family in humans consists of eight members: Src, Fyn, Yes, Blk, Yrk, Fgr, Hck, and Lck.[3] These kinases act as crucial transducers of extracellular signals from various receptors, such as receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrin receptors.[1][2]

Given their central role in signal transduction, dysregulation of SFK activity is frequently implicated in the development and progression of various human cancers.[4] Consequently, SFKs are significant targets for the development of therapeutic inhibitors.[4] Accurate and efficient methods to measure SFK activity are therefore essential for both basic research and drug discovery.

FAM-Srctide: A Tool for Measuring SFK Activity

FAM-Srctide is a synthetic peptide substrate that is recognized and phosphorylated by Src family kinases. It is labeled with a 5-carboxyfluorescein (FAM) fluorescent dye, enabling the detection of kinase activity through fluorescence-based assays. The peptide sequence is derived from a known Src substrate, providing a specific target for the kinase.

The primary application of FAM-Srctide is in fluorescence polarization (FP) assays. FP is a homogeneous assay format that is well-suited for high-throughput screening (HTS) of kinase inhibitors.[5] The principle of the FP assay for kinase activity is based on the change in the rotational speed of the fluorescently labeled peptide upon phosphorylation and binding to a larger molecule, such as a phosphospecific antibody.[6]

Mechanism of the Fluorescence Polarization Assay

In a typical competitive FP assay for kinase activity:

-

Initial State: A fluorescently labeled, pre-phosphorylated peptide (the tracer) is bound to a phosphospecific antibody. This complex is large and tumbles slowly in solution, resulting in a high fluorescence polarization signal.

-

Kinase Reaction: In the presence of a kinase (e.g., Src), ATP, and the unlabeled Srctide substrate, the kinase phosphorylates the Srctide.

-

Competition: The newly phosphorylated, unlabeled Srctide competes with the fluorescent tracer for binding to the phosphospecific antibody.

-

Signal Change: As the fluorescent tracer is displaced from the antibody, it becomes a smaller, faster-tumbling molecule in solution. This leads to a decrease in the fluorescence polarization signal.

The magnitude of the decrease in fluorescence polarization is proportional to the amount of phosphorylated Srctide produced, and therefore to the activity of the kinase.

Quantitative Data on SFK Inhibitors

Numerous small molecule inhibitors targeting SFKs have been developed and characterized. The potency of these inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%. The following tables summarize IC50 values for several common SFK inhibitors. While not all of these studies explicitly used FAM-Srctide, they employed similar kinase assay methodologies to determine inhibitor potency against SFKs.

| Inhibitor | c-Src IC50 (nM) | Lck IC50 (nM) | Fyn IC50 (nM) | Yes IC50 (nM) | Lyn IC50 (nM) | Hck IC50 (nM) | Fgr IC50 (nM) | Primary Assay Method | Reference |

| Dasatinib | 0.5 | <3 | - | - | <3 | - | - | Multi-target kinase inhibitor assay | [7] |

| Bosutinib | 1.2 | - | - | - | - | - | - | Dual Src/Abl kinase inhibitor assay | [8] |

| Saracatinib (AZD0530) | 2.7 | 13 | 14 | 12 | 16 | - | 11 | Isolated tyrosine kinase assay | [9] |

| PP2 | - | 4 | 5 | - | - | - | - | Cell-free kinase assay | [10] |

| SU6656 | 280 | - | 170 | 20 | 130 | - | - | Selective Src family kinase inhibitor assay | [10] |

Note: The specific assay conditions, such as ATP concentration, can influence the determined IC50 values. Please refer to the original publications for detailed experimental information.

Experimental Protocols

Fluorescence Polarization Assay for Src Kinase Activity

This protocol provides a general framework for a competitive fluorescence polarization assay to measure Src kinase activity and screen for inhibitors.

Materials:

-

Recombinant active Src family kinase

-

FAM-labeled phosphopeptide tracer (e.g., FAM-phosphorylated Srctide)

-

Phosphotyrosine-specific antibody

-

Unlabeled Srctide peptide substrate

-

ATP

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Test compounds (potential inhibitors) dissolved in DMSO

-

384-well, low-volume, black microplates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the phosphotyrosine-specific antibody and the FAM-labeled phosphopeptide tracer in assay buffer. The optimal concentrations should be determined empirically by titration to achieve a stable, high FP signal.

-

Prepare a stock solution of the unlabeled Srctide substrate and ATP in assay buffer. The final concentration of ATP should be at or near its Km for the specific Src family kinase being tested.

-

Prepare serial dilutions of the test compounds in DMSO.

-

-

Assay Setup:

-

Add 2 µL of the test compound dilutions or DMSO (for control wells) to the microplate wells.

-

Add 8 µL of a pre-mixed solution containing the Src family kinase and the unlabeled Srctide/ATP mixture.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.

-

-

Detection:

-

Add 10 µL of the pre-mixed antibody/tracer solution to each well to stop the kinase reaction and initiate the competitive binding.

-

Incubate the plate for at least 30 minutes at room temperature to allow the binding to reach equilibrium.

-

Measure the fluorescence polarization of each well using the plate reader with appropriate excitation and emission filters for FAM (e.g., 485 nm excitation, 530 nm emission).

-

-

Data Analysis:

-

The data is typically plotted as fluorescence polarization (in mP units) versus the logarithm of the inhibitor concentration.

-

The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

Signaling Pathways

Src family kinases are integral components of numerous signaling pathways initiated by a variety of cell surface receptors. The following diagrams illustrate key SFK-mediated signaling cascades.

Caption: Overview of major signaling pathways activated by Src family kinases.

Experimental Workflow

The following diagram outlines the typical workflow for a high-throughput screen for Src kinase inhibitors using a fluorescence polarization assay.

Caption: High-throughput screening workflow for Src inhibitors.

Conclusion

FAM-Srctide, in conjunction with fluorescence polarization assays, provides a robust and high-throughput compatible method for studying the activity of Src family kinases and for identifying and characterizing their inhibitors. The detailed understanding of SFK signaling pathways and the availability of reliable assay methodologies are crucial for advancing our knowledge of cellular regulation and for the development of novel therapeutics targeting these important enzymes. This guide serves as a foundational resource for researchers and professionals engaged in these endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. embopress.org [embopress.org]

- 3. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Src Family Kinases as Therapeutic Targets in Advanced Solid Tumors: What We Have Learned So Far - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical evaluation of dasatinib, a potent Src kinase inhibitor, in melanoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. The Src family kinase inhibitor drug Dasatinib and glucocorticoids display synergistic activity against tongue squamous cell carcinoma and reduce MET kinase activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to FAM-Srcptide in Drug Discovery

Abstract: The Src family of non-receptor tyrosine kinases (SFKs) are pivotal regulators of a multitude of cellular processes, and their aberrant activation is a hallmark of numerous human cancers, making them a prime target for therapeutic intervention.[1][2] The development of potent and selective Src inhibitors relies on robust and efficient high-throughput screening (HTS) methodologies. This guide provides a comprehensive overview of FAM-Srcptide, a fluorescein-labeled peptide substrate, and its application in drug discovery. We will delve into the core principles of Src signaling, detailed experimental protocols for kinase activity assays, data interpretation, and the integration of these assays into the broader drug discovery workflow.

The Central Role of Src Kinase in Cellular Signaling

Src, the archetypal member of the SFKs, is a 60-kD protein that lacks a transmembrane domain and plays a critical role in transducing signals from cell surface receptors, such as receptor tyrosine kinases (RTKs) and integrins.[1][3][4] SFKs, which include nine members in humans, are integral to pathways controlling cell proliferation, survival, migration, and angiogenesis.[2][4][5]

Mechanism of Activation: Src activity is tightly regulated by phosphorylation. In its inactive state, a C-terminal tyrosine residue (Tyr530 in human Src) is phosphorylated, leading to an intramolecular interaction with its own SH2 domain that locks the kinase in a closed, inactive conformation.[6] Activation is initiated by the dephosphorylation of this residue, often by protein tyrosine phosphatases, which allows for a conformational change.[6] This is followed by autophosphorylation at another tyrosine residue within the activation loop (Tyr419 in human Src), which stabilizes the active conformation and significantly enhances catalytic activity.[4][6]

Downstream Signaling Pathways: Once activated, Src phosphorylates a wide array of substrate proteins, initiating cascades that drive cellular responses. Key downstream pathways include:

-

Integrin and Focal Adhesion Signaling: Src forms a crucial complex with Focal Adhesion Kinase (FAK) to regulate cell adhesion, motility, and invasion.[6] This complex phosphorylates substrates like p130Cas, leading to the activation of Rac1 and subsequent cytoskeletal reorganization.[6]

-

Growth Factor Receptor Signaling: Src acts as a critical downstream effector for RTKs like the Epidermal Growth Factor Receptor (EGFR).[1] It can be activated by EGFR and, in turn, can phosphorylate EGFR, creating a feedback loop that amplifies signaling for cell proliferation and survival.[1]

-

PI3K/AKT Pathway: Src activation can lead to the stimulation of the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway, a central regulator of cell survival and apoptosis resistance.[4][7]

-

STAT Pathway: Src family kinases can directly phosphorylate and activate Signal Transducers and Activators of Transcription (STATs), which then translocate to the nucleus to regulate the expression of genes involved in proliferation and survival.[5]

Below is a diagram illustrating the Src-mediated signaling cascade initiated by integrin engagement.

FAM-Srcptide: A Fluorescent Probe for Kinase Activity

FAM-Srcptide is a synthetic peptide engineered to be an efficient substrate for Src family kinases. It consists of two key components:

-

A Peptide Substrate Sequence: This sequence is typically derived from a known physiological Src substrate to ensure efficient recognition and phosphorylation by the kinase. A widely used sequence is KVEKIGEGTYGVVYK, which corresponds to amino acids 6-20 of p34cdc2.[8][9][10]

-

A Fluorescent Label: The peptide is covalently linked to a fluorescein derivative, most commonly 5-Carboxyfluorescein (5-FAM). This fluorophore provides the optical signal required for detection in fluorescence-based assays.[11][12]

The use of such fluorescent peptides provides a safe and continuous alternative to traditional radioactive assays.[13]

| Table 1: Properties of Common Src Substrate Peptides | ||||

| Peptide Name | Sequence | Fluorescent Label | MW (Unlabeled) | Key Characteristics |

| Src Substrate 1 | KVEKIGEGTYGVVYK | FAM (Optional) | 1670 Da | Derived from p34cdc2, widely used in commercial kits.[10] |

| Src Substrate 2 | RRLIEDNEYTARG | FAM (Optional) | 1593 Da | Derived from the autophosphorylation site of c-Src.[14] |

| YIYGSFK | YIYGSFK | FAM (Optional) | ~887 Da | Identified via a combinatorial library; shows high specificity for SFKs.[15] |

| Table 2: Kinetic Parameters of Src Substrates | |||

| Substrate Peptide | Kinase | Km (µM) | Reference |

| YIYGSFK | p60c-src | 55 | [15] |

| cdc2(6-20) | p60c-src | ~352 (6.4-fold higher than YIYGSFK) | [15] |

| AEEEIYGEFEA | Src Catalytic Domain | 494 | [16] |

Key Assay Methodologies for Screening Src Inhibitors

The primary application of FAM-Srcptide in drug discovery is in HTS campaigns to identify and characterize inhibitors of Src kinase activity. The most common format is the Fluorescence Polarization (FP) assay.

Fluorescence Polarization (FP) Kinase Assay

Principle: The FP technique is based on the rotational motion of fluorescent molecules in solution.[17] Small, freely tumbling molecules like FAM-Srcptide, when excited with polarized light, emit largely depolarized light, resulting in a low FP value. If the phosphorylated FAM-Srcptide binds to a much larger molecule (e.g., a specific antibody), the rotational speed of the resulting complex is significantly reduced. This slower tumbling leads to a higher degree of polarization in the emitted light, producing a high FP value.[18] Src kinase inhibitors will prevent the phosphorylation of the peptide, thus blocking the binding event and keeping the FP value low.

Detailed Experimental Protocol: This protocol is a generalized template for a 384-well plate format suitable for HTS.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable kinase reaction buffer (e.g., 100 mM Tris-HCl pH 7.2, 125 mM MgCl2, 25 mM MnCl2, 2 mM EGTA, 0.25 mM Sodium Orthovanadate, 2 mM DTT).

-

Src Kinase: Dilute active Src kinase in assay buffer to a working concentration (e.g., 5-20 nM, to be optimized).

-

Substrate/ATP Mix: Prepare a mix containing FAM-Srcptide (e.g., 200 nM final concentration) and ATP (e.g., 20 µM final concentration, near the Km for ATP) in assay buffer.

-

Test Compounds: Serially dilute test compounds in DMSO, then further dilute in assay buffer to the desired final concentrations.

-

FP Binding Reagent: Prepare a solution containing a phosphotyrosine-specific antibody (e.g., P-Tyr-100) and a fluorescent tracer for competitive assays or use an IMAP-based binding system with nanoparticles.[19]

-

Stop Solution: Prepare a solution of EDTA (e.g., 50 mM) to chelate divalent cations and stop the kinase reaction.

-

-

Assay Procedure:

-

Add 5 µL of test compound solution or control (DMSO for 100% activity, known inhibitor for 0% activity) to the wells of a 384-well plate.

-

Add 5 µL of the diluted Src kinase solution to all wells.

-

Incubate for 10-15 minutes at room temperature to allow compounds to bind to the kinase.

-

Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60-90 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding 5 µL of Stop Solution.

-

Add 5 µL of the FP Binding Reagent.

-

Incubate for at least 60 minutes at room temperature to allow for binding equilibrium to be reached.

-

Read the plate on an FP-capable plate reader (e.g., Excitation: 485 nm, Emission: 530 nm).

-

The workflow for this assay is depicted below.

Radiometric [³²P] Kinase Assay

For orthogonal validation, the radiometric assay remains a gold standard. It directly measures the incorporation of a radiolabeled phosphate from [γ-³²P]ATP onto the peptide substrate.

Experimental Protocol Outline:

-

Reaction Setup: Incubate Src kinase, the unlabeled Srcptide substrate, the test compound, and a cocktail of cold ATP mixed with [γ-³²P]ATP.[10]

-

Incubation: Allow the reaction to proceed at 30°C for a defined period (e.g., 10-30 minutes).[10]

-

Stopping the Reaction: Terminate the reaction by adding an acid, such as 40% trichloroacetic acid (TCA).[10]

-

Separation: Spot the reaction mixture onto P81 phosphocellulose paper. The positively charged paper binds the negatively charged phosphorylated peptide, while the unreacted [γ-³²P]ATP is washed away.[10]

-

Quantification: Measure the radioactivity retained on the paper using a scintillation counter. The amount of incorporated ³²P is directly proportional to kinase activity.[10]

Data Interpretation and Presentation

The primary output of a screening assay is the determination of compound potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). This is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

| Table 3: IC50 Values of Known Src Family Kinase Inhibitors | |||

| Inhibitor | Target(s) | IC50 (nM) for Src | Notes |

| Dasatinib | Src/Abl | 0.5 - 2.7 | Potent dual inhibitor, used clinically.[4][20] |

| Saracatinib (AZD0530) | SFKs | 2.7 | Potent and selective for Src family kinases.[20] |

| Bosutinib (SKI-606) | Src/Abl | 1.2 | Orally active dual inhibitor.[20] |

| PP2 | SFKs | 4 (for Lck), ~5 (for Fyn) | ATP-competitive inhibitor, widely used as a research tool.[20] |

| SU6656 | SFKs | 280 | Inhibits Src, Yes, Lyn, and Fyn.[20] |

Application in the Drug Discovery Pipeline

FAM-Srcptide-based assays are integral to several stages of the drug discovery process.

-

High-Throughput Screening (HTS): The FP assay is ideally suited for screening large compound libraries (10³–10⁶ compounds) to identify initial "hits" that inhibit Src kinase activity.[21]

-

Hit-to-Lead and SAR Studies: Following HTS, identified hits are resynthesized and modified to improve potency and selectivity. The FAM-Srcptide assay provides a rapid and quantitative readout to establish the Structure-Activity Relationship (SAR) for these new analogs.

-

Mechanism of Action (MoA) Studies: These assays are used to confirm that lead compounds inhibit the enzyme via the intended mechanism (e.g., ATP-competitive or allosteric).[21][22]

The logical progression of a drug discovery campaign leveraging these assays is shown below.

Conclusion

FAM-Srcptide has become an indispensable tool in the quest for novel Src family kinase inhibitors. Its application in robust, non-radioactive, and HTS-compatible fluorescence polarization assays enables the rapid identification and characterization of potent drug candidates. By providing a reliable method to quantify kinase activity, FAM-Srcptide assays are crucial for driving discovery programs from initial screening through lead optimization, ultimately accelerating the development of new therapies for cancer and other diseases driven by aberrant Src signaling.

References

- 1. Regulation of Src Family Kinases in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Role of Src in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Src signaling in cancer invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Src Family of Protein Tyrosine Kinases: A New and Promising Target for Colorectal Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Src family kinase - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 8. sinobiological.com [sinobiological.com]

- 9. usbio.net [usbio.net]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Peptide-based Fluorescent Sensors of Protein Kinase Activity: Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. abbiotec.com [abbiotec.com]

- 15. Identification and characterization of a novel synthetic peptide substrate specific for Src-family protein tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Substrate binding to Src: A new perspective on tyrosine kinase substrate recognition from NMR and molecular dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescence Polarization (FP)—Note 1.4 | Thermo Fisher Scientific - TW [thermofisher.com]

- 18. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. moleculardevices.com [moleculardevices.com]

- 20. medchemexpress.com [medchemexpress.com]

- 21. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Principles of the FAM-Srctide Fluorescence Polarization Assay: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the FAM-Srctide fluorescence polarization (FP) assay, a powerful tool for studying the activity of Src family kinases (SFKs) and for the high-throughput screening of potential inhibitors. This document details the core principles of the assay, provides detailed experimental protocols, and presents quantitative data for key performance metrics and inhibitor analysis.

Core Principles of the Fluorescence Polarization Assay

Fluorescence polarization is a technique that measures the change in the rotational speed of a fluorescent molecule in solution.[1] The principle is based on the observation that when a small, fluorescently labeled molecule (a tracer) is excited with plane-polarized light, it tumbles rapidly during the time between excitation and emission, resulting in the emission of largely depolarized light.[1] However, if this tracer binds to a much larger molecule, its rotational motion is significantly slowed. Consequently, the emitted light remains highly polarized.[1]

The degree of polarization is typically measured in millipolarization units (mP). A low mP value corresponds to a rapidly rotating (free) tracer, while a high mP value indicates a slowly rotating (bound) tracer.[2] This change in polarization provides a direct measure of the binding event.[1]

Application to Src Kinase Activity: The FAM-Srctide Assay

The FAM-Srctide FP assay adapts this principle to measure the enzymatic activity of Src, a non-receptor tyrosine kinase that plays a crucial role in various cellular processes, including cell growth, differentiation, and migration.[3] Dysregulation of Src activity is implicated in the development and progression of cancer.[3]

The key components of the FAM-Srctide assay are:

-

Src Kinase: The enzyme of interest.

-

FAM-Srctide: A synthetic peptide substrate for Src kinase that is labeled with a fluorescein (FAM) fluorophore.

-

ATP: The co-substrate required for the kinase to transfer a phosphate group to the Srctide peptide.

-

Anti-phosphotyrosine Antibody: An antibody that specifically recognizes and binds to the phosphorylated Srctide peptide.[4]

The assay can be performed in two primary formats: a direct kinase activity assay and a competitive inhibitor screening assay.

Direct Kinase Activity Assay

In this format, the phosphorylation of FAM-Srctide by Src kinase is monitored. The binding of the large anti-phosphotyrosine antibody to the newly phosphorylated FAM-Srctide results in a significant increase in the overall molecular size of the fluorescent complex. This leads to a slower rotational speed and a corresponding increase in the fluorescence polarization signal.[4] The magnitude of the mP increase is directly proportional to the amount of phosphorylated product and thus reflects the kinase activity.

Competitive Inhibitor Screening Assay

This is the more common format for high-throughput screening (HTS) of Src kinase inhibitors.[2] In this setup, a pre-formed complex of a phosphorylated FAM-Srctide (the tracer) and an anti-phosphotyrosine antibody provides a stable, high polarization signal. When a potential inhibitor is introduced, it competes with ATP for the active site of Src kinase, reducing the phosphorylation of the unlabeled Srctide substrate present in the reaction. This, in turn, leads to less competition for the binding of the tracer to the antibody. In the presence of a potent inhibitor, the tracer remains bound to the antibody, and the polarization signal remains high. Conversely, in the absence of an inhibitor, the kinase phosphorylates the unlabeled Srctide, which then displaces the fluorescent phosphorylated tracer from the antibody, causing a decrease in the polarization signal.[2]

Src Kinase Signaling Pathway

Src kinase is a central node in a complex network of signaling pathways that regulate critical cellular functions. Its activation is tightly controlled and can be initiated by various upstream signals, including receptor tyrosine kinases (RTKs), G-protein coupled receptors (GPCRs), and integrins. Once activated, Src phosphorylates a multitude of downstream substrates, influencing pathways such as the Ras-MAPK, PI3K-Akt, and STAT3 pathways, which are pivotal in cell proliferation, survival, and motility.

Experimental Protocols

The following are representative protocols for the FAM-Srctide FP assay. Optimal concentrations of enzyme, substrate, and antibody may need to be determined empirically for specific experimental conditions.

Materials and Reagents

-

Recombinant human Src kinase

-

FAM-labeled Srctide peptide (e.g., FAM-AEEEIYGEFEAKKKK-NH2)

-

Phosphorylated FAM-labeled Srctide peptide (for competitive assay)

-

Unlabeled Srctide peptide

-

Anti-phosphotyrosine antibody (e.g., PY20 or a specific monoclonal antibody)

-

ATP

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Assay plates (e.g., black, low-binding 384-well plates)

-

Fluorescence polarization plate reader

Protocol for Direct Kinase Activity Assay

-

Prepare Reagents:

-

Prepare serial dilutions of Src kinase in kinase buffer.

-

Prepare a solution of FAM-Srctide and ATP in kinase buffer. A typical starting concentration for FAM-Srctide is 10-100 nM, and for ATP, it is often near the Km for the kinase (e.g., 10-100 µM).

-

Prepare a solution of the anti-phosphotyrosine antibody in a suitable buffer (e.g., kinase buffer with BSA). The optimal concentration should be determined by titration.

-

-

Kinase Reaction:

-

Add the Src kinase solution to the wells of the assay plate.

-

Initiate the kinase reaction by adding the FAM-Srctide/ATP solution.

-

Incubate the plate at room temperature for a set period (e.g., 60-90 minutes) to allow for peptide phosphorylation.

-

-

Detection:

-

Stop the kinase reaction and initiate the binding reaction by adding the anti-phosphotyrosine antibody solution.

-

Incubate the plate at room temperature for 30-60 minutes to allow the antibody to bind to the phosphorylated peptide.

-

Read the fluorescence polarization on a suitable plate reader (Excitation: ~485 nm, Emission: ~530 nm for FAM).

-

Protocol for Competitive Inhibitor Screening Assay

-

Prepare Reagents:

-

Prepare serial dilutions of test compounds in a suitable solvent (e.g., DMSO) and then in kinase buffer.

-

Prepare a solution containing Src kinase, unlabeled Srctide, and ATP in kinase buffer.

-

Prepare a pre-formed complex of phosphorylated FAM-Srctide and the anti-phosphotyrosine antibody in a suitable buffer.

-

-

Kinase Reaction and Inhibition:

-

Add the test compounds to the wells of the assay plate.

-

Add the Src kinase/unlabeled Srctide/ATP mixture to the wells.

-

Incubate the plate at room temperature for a set period (e.g., 60-90 minutes) to allow the kinase reaction to proceed.

-

-

Detection:

-

Add the pre-formed phospho-FAM-Srctide/antibody complex to the wells.

-

Incubate the plate at room temperature for 30-60 minutes to allow for competitive binding to reach equilibrium.

-

Read the fluorescence polarization on a suitable plate reader.

-

Data Presentation and Analysis

The output of an FP assay is the mP value. For inhibitor screening, the data is typically normalized and plotted as percent inhibition versus the logarithm of the inhibitor concentration. A sigmoidal dose-response curve can then be fitted to the data to determine the IC50 value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Quantitative Assay Performance Metrics

The quality and reliability of an HTS assay are often assessed using the Z'-factor, which takes into account the separation between the high and low signals and the variability of the data. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[5]

| Parameter | Typical Value | Description |

| Assay Window (ΔmP) | 100 - 200 mP | The difference in millipolarization units between the fully bound and free tracer. A larger window indicates a more robust assay.[5] |

| Z'-Factor | > 0.7 | A statistical measure of the quality of a high-throughput screening assay.[5] |

| FAM-Srctide Concentration | 10 - 100 nM | The concentration of the fluorescent peptide substrate. |

| ATP Concentration | 10 - 100 µM | The concentration of ATP, typically around the Km of the kinase. |

| Antibody Concentration | Titrated for optimal signal | The concentration of the anti-phosphotyrosine antibody is critical for a good assay window. |

IC50 Values of Known Src Inhibitors

The FAM-Srctide FP assay can be used to determine the potency of various Src kinase inhibitors. The following table provides examples of IC50 values for well-characterized inhibitors, though it is important to note that these values can vary depending on the specific assay conditions.

| Inhibitor | Target(s) | Reported IC50 (nM) in various assays |

| Dasatinib | Bcr-Abl, Src family kinases | < 1[6] |

| Staurosporine | Broad-spectrum kinase inhibitor | ~6-20 |

| PP2 | Src family kinases | ~5-100 |

Logical Relationship of the Assay Principle

The core logic of the competitive FAM-Srctide FP assay revolves around the interplay between enzymatic activity and competitive binding, leading to a measurable change in fluorescence polarization.

References

- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. medschool.lsuhsc.edu [medschool.lsuhsc.edu]

- 4. apexbt.com [apexbt.com]

- 5. Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of Dasatinib on Src kinase activity and downstream intracellular signaling in primitive chronic myelogenous leukemia hematopoietic cells - PMC [pmc.ncbi.nlm.nih.gov]

The Versatility of FAM-Labeled Peptides in Biochemical Research: A Technical Guide

For researchers, scientists, and drug development professionals, fluorescently labeled peptides are indispensable tools for elucidating complex biological processes. Among the various fluorophores available, 5-carboxyfluorescein (FAM) remains a popular and cost-effective choice for labeling peptides. This technical guide provides an in-depth overview of the core applications of FAM-labeled peptides in biochemistry, complete with experimental protocols, quantitative data, and workflow visualizations to empower your research.

FAM is a derivative of fluorescein that possesses a carboxylic acid group, allowing for its covalent attachment to the N-terminus or side chains of amino acids within a peptide sequence.[1][2] It exhibits an excitation maximum at approximately 492 nm and an emission maximum at 517 nm, making it compatible with standard fluorescence detection instrumentation.[3] While sensitive to pH changes below 7.5, its bright green fluorescence and well-established conjugation chemistries have led to its widespread adoption in a multitude of biochemical assays.[4]

Core Applications and Methodologies

The utility of FAM-labeled peptides spans a wide range of biochemical applications, from studying molecular interactions and enzyme kinetics to visualizing cellular processes. This guide will delve into the most common and impactful of these applications.

Probing Molecular Interactions with Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a powerful technique for studying the binding of a small, fluorescently labeled molecule (the tracer, in this case, a FAM-labeled peptide) to a larger, unlabeled binding partner, such as a protein. The principle lies in the difference in the rotational speed of the free versus the bound tracer. When the FAM-labeled peptide is unbound, it tumbles rapidly in solution, leading to a low polarization of emitted light upon excitation with polarized light. Upon binding to a larger protein, the rotational motion of the complex is significantly slower, resulting in a higher degree of polarization. This change in polarization is directly proportional to the fraction of bound peptide, allowing for the determination of binding affinities (Kd).[5]

| FAM-Labeled Peptide | Binding Partner | Kd (nM) | Reference |

| FAM-ORF3a peptide | TRAF2 TRAF-C domain | 2.5 (μM) | [6] |

| FAM-ORF3a peptide | TRAF3 TRAF-C domain | 1.8 (μM) | [6] |

| FAM-labeled YAP peptide | Pal-TEAD2 | 31.0 | [7] |

| FAM-labeled GLP-1-(7–37) | GLP-1 Receptor | Not Specified | [8] |

| FAM-labeled Exendin-4 | GLP-1 Receptor | Not Specified | [8] |

This protocol provides a general framework for determining the binding affinity of a FAM-labeled peptide to a target protein.

Materials:

-

FAM-labeled peptide (Tracer)

-

Purified target protein (Binder)

-

Assay Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20, pH 7.4)[7]

-

Black, opaque 384-well microplate

-

Fluorescence plate reader with polarization filters

Procedure:

-

Tracer Concentration Optimization: Determine the optimal concentration of the FAM-labeled peptide that gives a stable and robust fluorescence signal, typically in the low nanomolar range.[7]

-

Binding Reaction Setup:

-

Prepare a serial dilution of the target protein in the assay buffer.

-

In the microplate, mix the FAM-labeled peptide (at its optimized concentration) with the varying concentrations of the target protein.

-

Include control wells containing only the FAM-labeled peptide (for minimum polarization) and buffer alone (for background).

-

-

Incubation: Incubate the plate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.[1][7]

-

Measurement: Measure the fluorescence polarization using the plate reader. Excitation is typically set around 485 nm and emission around 530 nm.

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence polarization values (in millipolarization units, mP) against the concentration of the target protein.

-

Fit the data to a one-site binding equation to determine the dissociation constant (Kd).

-

Monitoring Enzyme Activity with FRET-Based Assays

Fluorescence Resonance Energy Transfer (FRET) is a mechanism describing the energy transfer between two fluorophores, a donor and an acceptor.[9] When in close proximity (typically 10-100 Å), the emission spectrum of the donor overlaps with the excitation spectrum of the acceptor, resulting in energy transfer and quenching of the donor's fluorescence. This principle is elegantly applied in enzyme activity assays using dually labeled peptides.

For protease assays, a peptide substrate is synthesized with a fluorophore (e.g., FAM as the donor) and a quencher molecule (e.g., Dabcyl) at opposite ends of the protease cleavage site.[4] In the intact peptide, FRET occurs, and the FAM fluorescence is quenched. Upon cleavage by the protease, the fluorophore and quencher are separated, leading to a measurable increase in FAM fluorescence, which is proportional to the enzyme's activity.[10]

| FAM-Labeled Peptide Substrate | Protease | Km (μM) | Vmax (RFU/s) | Reference |

| 5-FAM/Dabcyl labeled peptide | Collagenase I | 25.3 | 1.2 | [10] |

| 5-FAM/Dabcyl labeled peptide | Collagenase II | 18.5 | 2.5 | [10] |

| 5-FAM/QXL™ 520 labeled peptide | Cathepsin D | Not Specified | Not Specified | [11] |

| 5-FAM/QXL™ 520 labeled peptide | HCV NS3/4A Protease | 22-fold lower than EDANS/DABCYL substrate | Not Specified | [11] |

This protocol outlines a general procedure for measuring protease activity using a FAM-labeled FRET peptide substrate.

Materials:

-

FAM/quencher dually labeled peptide substrate

-

Purified protease

-

Assay Buffer (enzyme-specific, e.g., 50 mM HEPES, pH 7.0, with relevant ions and additives)[12]

-

Black, opaque 96-well or 384-well microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the FRET peptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare a serial dilution of the protease in the assay buffer.

-

-

Reaction Setup:

-

In the microplate, add the assay buffer and the FRET peptide substrate to each well.

-

Initiate the reaction by adding the protease to the wells.

-

Include negative control wells without the enzyme.

-

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to the reaction temperature. Monitor the increase in fluorescence intensity over time (kinetic read). The excitation wavelength for FAM is ~485 nm, and the emission is ~520 nm.

-

Data Analysis:

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

To determine Michaelis-Menten kinetic parameters (Km and Vmax), perform the assay with a fixed enzyme concentration and varying substrate concentrations.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation.[13]

-

Visualizing Cellular Processes: Uptake and Localization

FAM-labeled peptides are extensively used to study the mechanisms of cellular uptake and to visualize their subsequent intracellular localization. Techniques such as confocal microscopy and flow cytometry are commonly employed for these studies.[9][14] By labeling a peptide of interest with FAM, its journey into and within the cell can be tracked, providing insights into its mechanism of action or its potential as a drug delivery vehicle.

This protocol describes a method to quantify the cellular uptake of a FAM-labeled peptide.

Materials:

-

FAM-labeled peptide

-

Cell line of interest

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Flow cytometer

Procedure:

-

Cell Culture: Seed the cells in a multi-well plate and grow them to the desired confluency.

-

Peptide Incubation:

-

Treat the cells with varying concentrations of the FAM-labeled peptide in serum-free medium.

-

Incubate for a defined period (e.g., 1-4 hours) at 37°C.[15]

-

Include untreated cells as a negative control.

-

-

Cell Harvesting and Washing:

-

Wash the cells with PBS to remove any non-internalized peptide.

-

Detach the cells using Trypsin-EDTA.

-

Resuspend the cells in PBS or a suitable FACS buffer.

-

-

Flow Cytometry Analysis:

-

Analyze the cell suspension using a flow cytometer equipped with a laser for exciting FAM (e.g., 488 nm).

-

Measure the fluorescence intensity of individual cells.

-

-

Data Analysis:

-

Gate the live cell population based on forward and side scatter.

-

Quantify the mean fluorescence intensity (MFI) of the cell population for each treatment condition.

-

Compare the MFI of treated cells to that of untreated cells to determine the extent of peptide uptake.

-

Synthesis and Purification of FAM-Labeled Peptides

The synthesis of FAM-labeled peptides is typically achieved through solid-phase peptide synthesis (SPPS).[16] The FAM moiety can be incorporated at the N-terminus of the peptide after the completion of the peptide chain assembly or at a specific internal position using a protected amino acid (e.g., Lys(FAM)).

A common method for N-terminal labeling on the resin involves:

-

Removal of the final N-terminal protecting group (e.g., Fmoc).

-

Coupling of FAM-NHS ester or FAM activated with a coupling agent like HBTU in the presence of a base such as DIPEA.[3]

-

Cleavage of the peptide from the resin and removal of side-chain protecting groups.

-

Purification of the labeled peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Conclusion

FAM-labeled peptides are versatile and powerful reagents in the biochemist's toolkit. Their applications in fluorescence polarization, FRET assays, and cellular imaging provide invaluable insights into molecular interactions, enzyme function, and cellular processes. By understanding the principles behind these techniques and following robust experimental protocols, researchers can effectively leverage FAM-labeled peptides to advance their scientific discoveries and drug development efforts. This guide serves as a foundational resource to aid in the successful design and execution of experiments utilizing these indispensable fluorescent probes.

References

- 1. rsc.org [rsc.org]

- 2. Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 4. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]

- 5. Fluorescence Polarization (FP) Assays for Monitoring Peptide‐Protein or Nucleic Acid‐Protein Binding | Scilit [scilit.com]

- 6. researchgate.net [researchgate.net]

- 7. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]

- 10. Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cdn.thomasnet.com [cdn.thomasnet.com]

- 12. A peptide-based fluorescence resonance energy transfer assay for Bacillus anthracis lethal factor protease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jasco-global.com [jasco-global.com]

- 14. Fluorescent Peptide Assays For Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to FAM-Srctide Peptide: Structure, Sequence, and Applications in Kinase Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

FAM-Srctide is a fluorescently labeled peptide substrate widely utilized in the study of protein tyrosine kinases, particularly members of the Src family. Its sequence is derived from the autophosphorylation site of Rous sarcoma virus Src protein. The covalent attachment of a 5-carboxyfluorescein (5-FAM) dye to the N-terminus enables sensitive and continuous monitoring of kinase activity through fluorescence-based assays. This technical guide provides a comprehensive overview of the structure, sequence, and applications of FAM-Srctide, including detailed experimental protocols and a review of its interaction with key signaling pathways.

Structure and Sequence of FAM-Srctide

The FAM-Srctide peptide is a well-defined molecule with a specific amino acid sequence and a fluorescent label. Its structural and chemical properties are summarized below.

Chemical Structure and Sequence

The primary structure of FAM-Srctide consists of a 14-amino acid peptide chain with a 5-FAM fluorophore attached to the N-terminal glycine. The C-terminus is amidated to neutralize the negative charge of the carboxyl group and to more closely mimic a native peptide bond.

Table 1: Structure and Properties of FAM-Srctide

| Property | Description |

| Full Sequence | {5-FAM}-Gly-Glu-Glu-Pro-Leu-Tyr-Trp-Ser-Phe-Pro-Ala-Lys-Lys-Lys-NH2 |

| Short Sequence | {5-FAM}-GEEPLYWSFPAKKK-NH2 |

| Molecular Formula | C₁₀₂H₁₂₉N₁₉O₂₆ |

| Molecular Weight | 2037.23 g/mol |

| Fluorescent Label | 5-Carboxyfluorescein (5-FAM) |

| Excitation Wavelength | ~494 nm |

| Emission Wavelength | ~521 nm |

| Phosphorylation Site | Tyrosine (Y) at position 6 |

Quantitative Data: Kinase Specificity and Kinetics

Table 2: Substrate Specificity of Srctide

| Kinase Family | Specific Kinases |

| Src Family Kinases | Blk, Fyn, Hck, Lck, Lyn, Src, Yes |

| Other Non-Receptor Tyrosine Kinases | BTK, FAK, ITK |

| Receptor Tyrosine Kinases | cKit, EPHA1, EPHB2, EPHB3, ERBB4, Flt3, IGF-1R, MET, MUSK, Ret, TIE2, TrkB, VEGF-R1 (Flt-1), VEGF-R2 (KDR) |

Data compiled from multiple sources.[1][2][3]

Table 3: Kinetic Parameters of a Peptide Substrate with v-Src Kinase

| Substrate | Kinase | Km (µM) | kcat (min⁻¹) | kcat/Km (min⁻¹ M⁻¹) |

| IYGEFKKK | GST-XD4 (wild-type v-Src) | 130 | 21 | 1.6 x 10⁵ |

Data from Shokat Lab.[4]

Experimental Protocols

Solid-Phase Synthesis and Purification of FAM-Srctide

This protocol outlines the manual synthesis of FAM-Srctide using Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis (SPPS) methodology.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

-

Activator base: DIPEA (N,N-Diisopropylethylamine)

-

Deprotection reagent: 20% piperidine in DMF (N,N-Dimethylformamide)

-

5(6)-Carboxyfluorescein

-

Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water

-

Solvents: DMF, DCM (Dichloromethane), Diethyl ether

-

HPLC system with a C18 column

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

-

Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling:

-

Pre-activate the first Fmoc-protected amino acid (Fmoc-Lys(Boc)-OH) by dissolving it with HBTU, HOBt, and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Wash the resin with DMF and DCM.

-

Confirm complete coupling using a ninhydrin test.

-

-

Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (Lys, Lys, Ala, Pro, Phe, Ser, Trp, Tyr, Leu, Pro, Glu, Glu, Gly).

-

N-terminal FAM Labeling:

-

After the final amino acid (Glycine) is coupled and deprotected, dissolve 5(6)-carboxyfluorescein, HBTU, HOBt, and DIPEA in DMF.

-

Add the solution to the peptide-resin and react overnight in the dark.

-

Wash the resin extensively with DMF and DCM.

-

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the filtrate. Centrifuge to pellet the peptide and decant the ether. Repeat the ether wash.

-

Purification:

-

Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA).

-

Purify the peptide by reverse-phase HPLC on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

-

Monitor the elution profile at 220 nm and 494 nm (for FAM).

-

Collect the fractions containing the pure FAM-Srctide.

-

-

Lyophilization and Characterization: Lyophilize the pure fractions to obtain the final peptide as a powder. Confirm the identity and purity by mass spectrometry and analytical HPLC.

Fluorescent Kinase Assay Using FAM-Srctide

This protocol describes a continuous, fluorescence-based assay to measure the activity of Src family kinases using FAM-Srctide. The assay can be adapted for a microplate format for high-throughput screening.

Materials:

-

Recombinant active Src family kinase (e.g., c-Src, Fyn, Lck)

-

FAM-Srctide peptide substrate

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

ATP solution

-

Kinase inhibitors (for inhibitor screening)

-

384-well black microplate

-

Fluorescence plate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of FAM-Srctide in a suitable buffer (e.g., water or DMSO) and determine its concentration spectrophotometrically.

-

Prepare a stock solution of ATP.

-

Dilute the kinase to the desired working concentration in kinase reaction buffer. The optimal concentration should be determined empirically.

-

-

Assay Setup (for a single well):

-

To a well of the 384-well plate, add:

-

Kinase reaction buffer

-

Kinase solution

-

FAM-Srctide solution (final concentration typically in the range of the Km value, if known, or empirically determined, e.g., 1-10 µM)

-

Inhibitor or vehicle (e.g., DMSO)

-

-

Mix gently and incubate at the desired reaction temperature (e.g., 30°C) for a few minutes to allow for temperature equilibration.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding the ATP solution. The final ATP concentration should be at or near its Km for the specific kinase, or at a saturating concentration (e.g., 100 µM).

-

-

Fluorescence Measurement:

-

Immediately place the microplate in a fluorescence plate reader pre-set to the reaction temperature.

-

Monitor the increase in fluorescence polarization or other fluorescence properties (depending on the assay principle) over time. Set the excitation wavelength to ~485 nm and the emission wavelength to ~525 nm.

-

Record data points at regular intervals (e.g., every 1-2 minutes) for a period during which the reaction rate is linear.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change of fluorescence) from the linear portion of the progress curve.

-

For inhibitor studies, plot the initial velocity as a function of inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

-

To determine kinetic constants (Km and Vmax), perform the assay with varying concentrations of FAM-Srctide and a fixed, saturating concentration of ATP. Plot the initial velocities against the substrate concentration and fit the data to the Michaelis-Menten equation.

-

Mandatory Visualizations

Src Kinase Signaling Pathway

The following diagram illustrates a simplified representation of the Src kinase signaling pathway, which is initiated by the activation of various cell surface receptors and leads to the regulation of key cellular processes.

Caption: Simplified Src Kinase Signaling Pathway.

Experimental Workflow for FAM-Srctide Kinase Assay

The following diagram outlines the general workflow for performing a kinase activity assay using FAM-Srctide.

Caption: Workflow for a FAM-Srctide Kinase Assay.

References

- 1. researchgate.net [researchgate.net]

- 2. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

Commercial Sources and Purity of FAM-Srctide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, purity assessment, and experimental application of FAM-Srctide, a fluorescently labeled peptide substrate crucial for studying Src family kinases. The information presented here is intended to assist researchers in sourcing high-quality reagents and designing robust experimental protocols.

Commercial Availability of FAM-Srctide

FAM-Srctide, a derivative of the Srctide peptide (GEEPLYWSFPAKKK-NH2) labeled with 5-carboxyfluorescein (FAM), is a widely used substrate for a variety of protein kinases.[1] Several biotechnology companies specialize in the synthesis and provision of such bioactive peptides. Two prominent commercial suppliers of FAM-Srctide are MedchemExpress and Eurogentec.

| Supplier | Product Name | Catalog Number | Stated Purity | Additional Information |

| MedchemExpress | FAM-Srctide | HY-P5438F | While a specific purity for the FAM-labeled version is not explicitly stated on the product page, the unlabeled Srctide (HY-P5438) is listed with a purity of 99.93%.[2][3] It is common for suppliers to offer custom synthesis, and a certificate of analysis with detailed purity information is typically available upon request or with purchase.[4][5] | The product is intended for research use only.[5] |

| Eurogentec | Srctide [GEEPLYWSFPAKKK-NH2], FAM labeled | AS-64106 | The product page does not specify a quantitative purity level but provides detailed chemical specifications.[1] Eurogentec offers a range of peptide purity levels, typically from crude to >98%, which can be specified during ordering. | The peptide is supplied as a lyophilized powder and should be stored at -20°C, protected from light.[1] |

Purity of FAM-Srctide and Methods of Analysis

The purity of synthetic peptides like FAM-Srctide is a critical factor for obtaining reliable and reproducible experimental results. Impurities, which can include truncated or deletion sequences from the synthesis process, can significantly impact the biological activity and kinetics of the peptide. The standard methods for assessing the purity of peptides are High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common technique for analyzing the purity of peptides. The principle of this method lies in the differential partitioning of the peptide and any impurities between a nonpolar stationary phase (typically a C18 column) and a polar mobile phase. A gradient of increasing organic solvent (e.g., acetonitrile) is used to elute the components from the column, with more hydrophobic molecules being retained longer.

The purity is determined by calculating the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram. Detection is typically performed by monitoring UV absorbance at 214 nm, which corresponds to the peptide bond.

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the identity of the synthesized peptide by verifying its molecular weight. Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are the two most common ionization techniques used for peptide analysis. The observed molecular mass should match the theoretically calculated mass of FAM-Srctide (C₁₀₂H₁₂₉N₁₉O₂₆), which is 2037.3 g/mol .[1]

Experimental Workflow for Purity Assessment

The following diagram illustrates a typical workflow for the analysis of FAM-Srctide purity using HPLC and Mass Spectrometry.

Experimental Protocols

General Protocol for HPLC Analysis of FAM-Srctide

-

Sample Preparation: Dissolve the lyophilized FAM-Srctide in a suitable solvent, such as water or a low concentration of acetonitrile in water, to a final concentration of approximately 1 mg/mL.

-

HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Solvent B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

-

-

Gradient: A typical gradient would be a linear increase from 5% to 60% Solvent B over 20-30 minutes.

-

Flow Rate: A standard flow rate is 1 mL/min.

-

Detection: Monitor the elution profile at a wavelength of 214 nm.

-

Data Analysis: Integrate the areas of all peaks in the chromatogram. The purity is calculated as: (Area of the main peak / Total area of all peaks) x 100%.

General Protocol for a Src Kinase Assay using FAM-Srctide

This protocol is a general guideline for a non-radioactive, fluorescence-based kinase assay.

-

Reagents and Buffers:

-

Kinase Buffer: A typical buffer might contain 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 2 mM DTT.

-

ATP Solution: Prepare a stock solution of ATP in water. The final concentration in the assay will typically be in the low micromolar range.

-

FAM-Srctide Solution: Dissolve FAM-Srctide in the kinase buffer to the desired stock concentration.

-

Src Kinase: Use a purified, active Src kinase enzyme.

-

Stop Solution: A solution to terminate the kinase reaction, such as a high concentration of EDTA.

-

-

Assay Procedure:

-

In a microplate well, add the kinase buffer.

-

Add the FAM-Srctide solution to the desired final concentration.

-

Add the test compound (inhibitor or activator) or vehicle control.

-

Initiate the reaction by adding the Src kinase.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

-

Stop the reaction by adding the stop solution.

-

-

Detection: The phosphorylation of FAM-Srctide can be detected using various methods, such as mobility shift assays where the phosphorylated and unphosphorylated peptides are separated by electrophoresis, or by using a phospho-specific antibody in an immunoassay format. The fluorescence of the FAM label is used for detection.

-

Data Analysis: The kinase activity is determined by measuring the amount of phosphorylated product formed. For inhibitor studies, the IC₅₀ value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.

Src Signaling Pathway

Src is a non-receptor tyrosine kinase that plays a pivotal role in various cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of Src activity is frequently observed in various cancers. The following diagram provides a simplified overview of a generic Src signaling pathway.

References

Methodological & Application

Application Note: Development of a Fluorescence Polarization Assay for Src Kinase Using FAM-Srctide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Src family of non-receptor tyrosine kinases plays a pivotal role in regulating a multitude of cellular processes, including proliferation, differentiation, survival, and motility.[1] Dysregulation of Src kinase activity is implicated in the progression of various cancers, making it a critical target for therapeutic intervention.[2] High-throughput screening (HTS) of small molecule libraries is a cornerstone of modern drug discovery for identifying novel kinase inhibitors. Fluorescence Polarization (FP) is a homogeneous, solution-based technique well-suited for HTS due to its simplicity, sensitivity, and amenability to automation.[3]